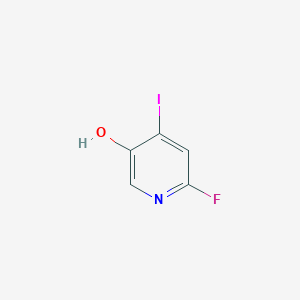
(1E)-1-methoxy-4-methylpent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-methoxy-4-methylpent-1-en-3-one is an organic compound with the molecular formula C7H12O2 It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-methoxy-4-methylpent-1-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with methyl vinyl ketone, followed by methoxylation. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the methoxylation step, and the reaction conditions are optimized to maximize the output while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-methoxy-4-methylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1E)-1-methoxy-4-methylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which (1E)-1-methoxy-4-methylpent-1-en-3-one exerts its effects involves interactions with various molecular targets. The enone moiety can participate in Michael addition reactions, where nucleophiles attack the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activity. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-1-methoxy-4-methylpent-1-en-3-one: shares similarities with other enones such as methyl vinyl ketone and mesityl oxide.
Methyl vinyl ketone: A simpler enone with similar reactivity but lacks the methoxy group.
Mesityl oxide: Another enone with a different substitution pattern, leading to distinct chemical properties.
Uniqueness
The presence of the methoxy group in this compound imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
56279-29-9 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(E)-1-methoxy-4-methylpent-1-en-3-one |
InChI |
InChI=1S/C7H12O2/c1-6(2)7(8)4-5-9-3/h4-6H,1-3H3/b5-4+ |
Clave InChI |
PKXGXOKZMDITQP-SNAWJCMRSA-N |
SMILES isomérico |
CC(C)C(=O)/C=C/OC |
SMILES canónico |
CC(C)C(=O)C=COC |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



